molecular formula C7H15O7P B14344957 2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid CAS No. 93615-83-9

2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid

Cat. No.: B14344957
CAS No.: 93615-83-9
M. Wt: 242.16 g/mol
InChI Key: HTERRGWTYFKXOF-UHFFFAOYSA-N
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Description

. This compound is a derivative of 2-propenoic acid and is characterized by the presence of both hydroxypropyl and phosphoric acid groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid typically involves the esterification of 2-propenoic acid with 2-hydroxypropyl alcohol in the presence of a phosphoric acid catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards for purity and performance .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the phosphoric acid group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid is unique due to the presence of both hydroxypropyl and phosphoric acid groups, which confer distinct chemical and biological properties. This dual functionality makes it particularly valuable in applications requiring both adhesion and biocompatibility .

Properties

CAS No.

93615-83-9

Molecular Formula

C7H15O7P

Molecular Weight

242.16 g/mol

IUPAC Name

2-hydroxypropyl 2-methylprop-2-enoate;phosphoric acid

InChI

InChI=1S/C7H12O3.H3O4P/c1-5(2)7(9)10-4-6(3)8;1-5(2,3)4/h6,8H,1,4H2,2-3H3;(H3,1,2,3,4)

InChI Key

HTERRGWTYFKXOF-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C(=C)C)O.OP(=O)(O)O

Origin of Product

United States

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